molecular formula C12H15N3 B13064252 4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline

Cat. No.: B13064252
M. Wt: 201.27 g/mol
InChI Key: YEWGUDHVKMDNRI-UHFFFAOYSA-N
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Description

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline is a compound that features an imidazole ring substituted with an aniline group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to yield the desired imidazole derivatives .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of microwave-assisted synthesis, which provides a more efficient and environmentally friendly approach. This method involves heating a mixture of the reactants in a microwave oven, leading to high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

Comparison with Similar Compounds

4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(3-propan-2-ylimidazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-14-7-12(15)10-3-5-11(13)6-4-10/h3-9H,13H2,1-2H3

InChI Key

YEWGUDHVKMDNRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1C2=CC=C(C=C2)N

Origin of Product

United States

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